molecular formula C16H20O3 B1358957 trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-82-0

trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B1358957
CAS RN: 733742-82-0
M. Wt: 260.33 g/mol
InChI Key: DJWXJQQNNQJGSC-CHWSQXEVSA-N
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Description

“trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number 733742-82-0 . It is a chiral compound and contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2R)-2-(2,5-dimethylbenzoyl)cyclohexanecarboxylic acid .


Molecular Structure Analysis

The molecule contains a total of 40 bonds. There are 20 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .

Scientific Research Applications

  • Pharmacological Properties and Antispasmodic Activity : A study by Veer and Oud (2010) explored various derivatives of trans-2-phenyl-cyclohexane carboxylic acid, noting their pharmacological properties. Among these, certain compounds showed pronounced antispasmodic activity.

  • Photochemistry of Carboxylic Acids : Research by Brown (1964) synthesized cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids and explored their photolysis, revealing the formation of various products including isocyanates and tricyclic δ-lactams.

  • Stereoisomerism and Catalytic Reduction : Gamboni and Schinz (1956) investigated 1,1-dimethyl-cyclohexan-3-ol-2-carboxylic acids, identifying trans and cis forms and their proportions in catalytic reductions. This study, detailed in their paper (Gamboni & Schinz, 1956), contributes to understanding the stereochemistry of such compounds.

  • Preparation and Mass Spectra Analysis : The research by Bekkum et al. (2010) focused on preparing various t-butylcyclohexanecarboxylic acids and analyzing their mass spectra, providing valuable data on the molecular fragmentation of these compounds.

  • Metabolite Monitoring in Human Urine : Arrebola et al. (1999) developed a method to determine major metabolites of synthetic pyrethroids in human urine, including compounds structurally related to trans-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. Their findings are detailed in the paper (Arrebola et al., 1999).

  • Photo-induced Additions : The study by Leong et al. (1973) investigated the irradiation of methyl 3-cyclohexene-1-carboxylate in acetic acid, producing methyl trans-4-acetoxycyclohexanecarboxylate among other products, offering insights into photochemical reactions.

  • Synthesis and Stereostructure of Heterocyclic Compounds : Sohár et al. (2004) explored the reactions of t-2-Benzoyl-t-4-phenylcyclohexane-r-1-carboxylic acid, leading to the formation of various saturated heterocyclic compounds. Their paper (Sohár et al., 2004) provides detailed information on these synthesis processes and the resulting stereostructures.

  • Rotational Studies of Amino Acids and Derivatives : Nohira, Ehara, and Miyashita (1970) conducted a study on the optical rotations of trans-2-aminocyclohexanecarboxylic acids and their derivatives, contributing to the understanding of the molecular rotations in these compounds. Details can be found in their publication (Nohira et al., 1970).

properties

IUPAC Name

(1R,2R)-2-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-7-8-11(2)14(9-10)15(17)12-5-3-4-6-13(12)16(18)19/h7-9,12-13H,3-6H2,1-2H3,(H,18,19)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWXJQQNNQJGSC-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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